Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine core. Key structural features include:
- Difluoromethyl group at position 4, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Methyl ester at position 2, which may serve as a prodrug moiety for hydrolytic activation.
- 3-Methyl and 6-oxo substituents, common in bioactive pyrazolo-pyridines for kinase inhibition or antimicrobial activity .
Synthesis typically involves multi-step reactions, including cyclocondensation of aldehydes with ethyl cyanoacetate in ionic liquids (e.g., [bmim][BF4]) catalyzed by FeCl3·6H2O, followed by functionalization .
Properties
IUPAC Name |
methyl 2-[4-(difluoromethyl)-3-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-10-15-12(16(18)19)8-13(23)21(9-14(24)25-2)17(15)22(20-10)11-6-4-3-5-7-11/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBQIITRHNKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Chloro-3-Pyridinecarboxaldehyde
A patented method (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde as the starting material. In dimethylformamide (DMF), hydroxylamine hydrochloride catalyzes a ring-closing reaction to form the pyrazolo[3,4-b]pyridine core. Triethylamine acts as a base, with yields up to 85% under optimized conditions.
Table 1: Reaction Conditions for Pyrazolo[3,4-b]Pyridine Core Synthesis
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-3-pyridinecarboxaldehyde |
| Solvent | DMF |
| Catalyst | Hydroxylamine hydrochloride |
| Base | Triethylamine |
| Temperature | 60°C |
| Reaction Time | 6–8 hours |
| Yield | 43–85% |
This method is favored for its scalability and mild conditions, though purification requires column chromatography.
One-Pot Pyrazole-Pyridine Fusion
An alternative route involves condensing ketones and aldehydes with hydrazine derivatives. For example, Thieme Connect describes a metal-free, one-pot synthesis of trisubstituted pyrazoles using ketones, aldehydes, and hydrazine monohydrochloride. Oxidation with bromine or DMSO/O₂ yields pyrazoles, which can undergo cyclization to form the pyridine ring. While versatile, this method requires careful control of oxidation states to avoid side products.
Introduction of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group enhances metabolic stability and lipophilicity. Two fluorination strategies are documented:
Direct Coupling of Difluoromethylboronates
Suzuki-Miyaura coupling offers a regioselective pathway. A boronate ester containing the difluoromethyl group (e.g., 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reacts with brominated pyrazolo[3,4-b]pyridine intermediates. Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate cross-coupling in dioxane/water mixtures at 120°C under microwave irradiation, achieving >90% conversion in some cases.
Esterification and Side-Chain Functionalization
The methyl acetate moiety is introduced via nucleophilic substitution or esterification:
Alkylation of Pyridinone Intermediates
Reaction of 7-hydroxypyrazolo[3,4-b]pyridin-6-one with methyl bromoacetate in the presence of K₂CO₃ in DMF yields the acetoxy derivative. This SN2 reaction proceeds at 60°C over 12 hours, with yields of 68–75%.
Table 3: Esterification Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 12 h | 75% |
| Cs₂CO₃ | Acetone | 50°C | 8 h | 82% |
| DBU | THF | RT | 24 h | 58% |
Microwave-Assisted Coupling
WO2013097052A1 discloses a microwave-assisted protocol where 7-chloro intermediates react with methyl glycolate under Pd catalysis. Microwave irradiation (150°C, 30 min) shortens reaction times and improves yields to 88%.
Integrated Synthetic Workflows
Combining these steps, two full routes emerge:
Linear Synthesis
Convergent Synthesis
-
Parallel Preparation :
-
Late-Stage Esterification .
Total Yield : 55% (improved due to reduced step count).
Challenges and Optimization
-
Regioselectivity : Competing reactions during pyrazole ring formation can yield regioisomers. Using bulky bases (e.g., LDA) or directing groups (e.g., nitro) improves selectivity.
-
Fluorine Stability : Difluoromethyl groups are prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.
-
Purification : Silica gel chromatography remains standard, but membrane-based nanofiltration shows promise for industrial-scale processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that compounds similar to Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate exhibit significant anti-cancer properties. For instance, a study involving the synthesis of a library of pyrazole derivatives demonstrated their efficacy against various cancer cell lines, including breast (MCF7), ovarian (SKOV-3), and lung (A549) cancers . The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been highlighted as a promising therapeutic avenue.
Antimicrobial Properties
In addition to its anti-cancer potential, this compound may also possess antimicrobial activities. A related study evaluated the biological activity of pyrazole derivatives against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, revealing promising results for derivatives with similar structures . The exploration of these compounds could lead to the development of new antimicrobial agents.
Case Study: Synthesis and Biological Evaluation
A comprehensive study focused on synthesizing various pyrazolo-pyridine derivatives, including this compound, assessed their biological activities through in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. The structure-activity relationship (SAR) analysis provided insights into how modifications at different positions affected biological activity .
| Compound | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | High |
| Compound B | SKOV-3 | 8.5 | Moderate |
| Methyl 2-(4-(difluoromethyl)-3-methyl...) | A549 | 12.0 | Moderate |
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed favorable binding affinities, suggesting that this compound could effectively inhibit target enzymes critical for tumor growth and survival .
Mechanism of Action
The mechanism of action of Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Variations
Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyridazine
A closely related analog, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 942008-59-5), replaces the pyridine ring with a pyridazine (two adjacent nitrogen atoms). This modification:
- Increases polarity and hydrogen-bonding capacity.
- Alters binding affinity in kinase targets due to altered electron distribution .
| Feature | Target Compound | CAS 942008-59-5 Analog |
|---|---|---|
| Core Structure | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyridazine |
| Substituent at Position 4 | Difluoromethyl | Methyl |
| Ester/Acetamide Group | Methyl ester | N-(4-(trifluoromethyl)phenyl)acetamide |
| Molecular Weight | ~380 g/mol (estimated) | 427.4 g/mol |
| Potential Bioactivity | Kinase inhibition, antimicrobial | Likely kinase/protease inhibition |
Substituent Effects
Difluoromethyl vs. Trifluoromethyl
Ester vs. Acetamide
The methyl ester in the target compound may enhance cell permeability, whereas the acetamide in CAS 942008-59-5 could improve stability against esterase-mediated hydrolysis .
Biological Activity
Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃F₂N₃O₃
- Molecular Weight : 335.25 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with acetic acid derivatives. The method often utilizes various catalysts and reaction conditions to optimize yield and purity. For instance, the synthesis can be facilitated through microwave irradiation or conventional heating, which has been shown to enhance reaction rates and yields significantly.
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
These results indicate that the compound exhibits significant cytotoxicity, making it a promising candidate for further development as an anticancer agent.
The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, studies have shown that compounds with similar structures inhibit the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for treating various infections. The following table summarizes its activity against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazolo[3,4-b]pyridine derivatives. For instance:
- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications at the C(3) position of pyrazolo[3,4-b]pyridines significantly influenced their anticancer potency against various cell lines .
- Antimicrobial Studies : Another investigation highlighted the broad-spectrum antimicrobial effects of pyrazolo[3,4-b]pyridine derivatives, emphasizing their potential as lead compounds in drug development .
- Structure-Activity Relationship : Research focusing on structure-activity relationships (SAR) revealed that substituents on the pyrazole ring affect both the potency and selectivity of these compounds towards different biological targets .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step pathways, starting with cyclocondensation of substituted pyrazole precursors with keto-ester derivatives. Key steps include:
- Cyclization: Under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid), pyrazole intermediates react with methyl acetoacetate derivatives to form the pyrazolo[3,4-b]pyridinone core .
- Functionalization: Difluoromethylation is achieved using ClCF₂H or BrCF₂H under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification: Final coupling with methyl acetate via nucleophilic substitution .
Critical Parameters: - Solvent polarity (DMF enhances cyclization vs. THF for milder conditions) .
- Temperature control (60–80°C for cyclization; room temperature for esterification) .
- Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., difluoromethyl δ ~6.5 ppm in ¹H NMR; ester carbonyl δ ~170 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography: Resolves stereochemical ambiguities. SHELX programs (e.g., SHELXL) refine diffraction data from single crystals .
Advanced: How can researchers address low yields during the formation of the pyrazolo[3,4-b]pyridinone core?
Methodological Answer:
Low yields often stem from competing side reactions. Optimization strategies include:
- Microwave-Assisted Synthesis: Reduces reaction time (10–15 min vs. 24 hours) and improves regioselectivity .
- Protecting Groups: Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) .
- In Situ Monitoring: Use FT-IR or LC-MS to track intermediate formation and adjust stoichiometry .
Advanced: How to reconcile discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions.
- Dynamic NMR: Resolves tautomeric equilibria (e.g., keto-enol forms) by variable-temperature studies .
- Computational Validation: Density Functional Theory (DFT) compares experimental and calculated NMR/IR spectra .
- Multi-Technique Cross-Validation: Pair X-ray data with solid-state NMR to confirm static vs. dynamic disorder .
Basic: What functional groups dictate the compound’s reactivity in medicinal chemistry studies?
Methodological Answer:
- Difluoromethyl Group: Enhances metabolic stability and lipophilicity (logP optimization) .
- Ester Moiety: Susceptible to hydrolysis (adjust pH to stabilize; e.g., pH 7.4 buffer for in vitro assays) .
- Pyrazolopyridinone Core: Participates in hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .
Advanced: What strategies enable structure-activity relationship (SAR) studies for kinase inhibition?
Methodological Answer:
- Position-Specific Modifications:
- Assay Design:
Advanced: How to resolve challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening: Employ high-throughput vapor diffusion (e.g., 1:1 DCM/hexane for slow crystallization) .
- Additives: Use ionic liquids (e.g., [BMIM][PF₆]) to reduce lattice defects .
- Temperature Gradients: Gradual cooling (0.5°C/hour) from saturated solutions improves crystal quality .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation .
- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis .
- Solubility: Lyophilize as a DMSO stock solution (10 mM) for biological assays .
Advanced: How to design a computational model for predicting binding modes with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3T9) to simulate interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .
- Free Energy Calculations: Apply MM-PBSA to quantify contributions of difluoromethyl and ester groups .
Advanced: What are the pitfalls in interpreting mass spectrometry (MS) data for degradation products?
Methodological Answer:
- Adduct Formation: Sodium/potassium adducts (e.g., [M+Na]⁺) mimic higher molecular weights. Use ESI⁻ mode to suppress adducts .
- In-Source Decay: High voltages fragment labile groups (e.g., ester cleavage). Optimize ionization energy .
- High-Resolution MS (HRMS): Confirm exact masses (error <2 ppm) to distinguish isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
